molecular formula C11H10N4S B12819862 5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine

5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine

Cat. No.: B12819862
M. Wt: 230.29 g/mol
InChI Key: HGDZUAWNVBJPHG-UHFFFAOYSA-N
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Description

5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine is a heterocyclic compound that features both benzimidazole and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with α-haloketones under basic conditions to form the thiazole ring . The reaction is usually carried out in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

5-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10N4S/c1-6-9(16-11(12)13-6)10-14-7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

HGDZUAWNVBJPHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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